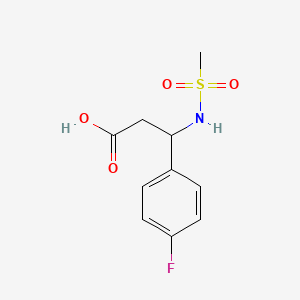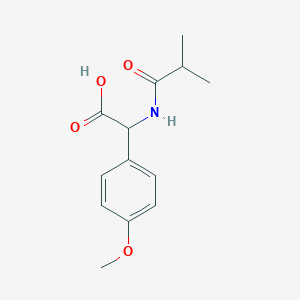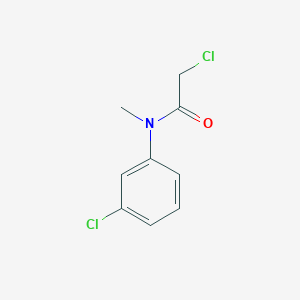
3-(4-Fluorophenyl)-3-(methanesulfonamido)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)-3-(methanesulfonamido)propanoic acid, also known as FMSP, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
作用机制
The mechanism of action of 3-(4-Fluorophenyl)-3-(methanesulfonamido)propanoic acid is not fully understood, but it is believed to act as a competitive antagonist of the glutamate receptor. Glutamate is a neurotransmitter that plays a key role in neuronal communication, and its overactivity has been implicated in a variety of neurological disorders. By inhibiting glutamate release and reducing neuronal excitability, this compound may help to alleviate the symptoms of these disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing glutamate release, inhibiting voltage-gated calcium channels, and reducing the firing rate of neurons. These effects make it a promising candidate for further investigation in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
实验室实验的优点和局限性
3-(4-Fluorophenyl)-3-(methanesulfonamido)propanoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for studying neuronal communication and function. However, there are also some limitations to its use. For example, it may have off-target effects that could interfere with the interpretation of experimental results, and its effects may vary depending on the specific experimental conditions.
未来方向
There are several potential future directions for research on 3-(4-Fluorophenyl)-3-(methanesulfonamido)propanoic acid. One area of interest is the development of more selective glutamate receptor antagonists that could be used to treat neurological disorders with fewer side effects. Another area of interest is the investigation of this compound's effects on other neurotransmitter systems, such as GABA and dopamine. Finally, the development of new techniques for studying the effects of this compound on neuronal function, such as optogenetics and calcium imaging, could help to further elucidate its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a promising candidate for further investigation in the treatment of neurological disorders. Its biochemical and physiological effects make it a versatile tool for studying neuronal communication and function, and its mechanism of action as a competitive antagonist of the glutamate receptor makes it a potential therapeutic agent for a variety of neurological disorders. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
3-(4-Fluorophenyl)-3-(methanesulfonamido)propanoic acid can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a catalyst to produce 4-fluoro-3-(carboxymethyl)benzoic acid. This compound is then reacted with thionyl chloride to produce 4-fluoro-3-(chloromethyl)benzoic acid, which is further reacted with methylamine to produce 3-(4-fluorophenyl)-3-(methylamino)propanoic acid. Finally, this compound is reacted with methanesulfonic acid to produce this compound.
科学研究应用
3-(4-Fluorophenyl)-3-(methanesulfonamido)propanoic acid has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and biochemistry. It has been shown to have a variety of biochemical and physiological effects, such as inhibiting glutamate release and reducing neuronal excitability. These effects make it a promising candidate for further investigation in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
属性
IUPAC Name |
3-(4-fluorophenyl)-3-(methanesulfonamido)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S/c1-17(15,16)12-9(6-10(13)14)7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUUJMRPRIMTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(CC(=O)O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(3-Methoxyphenyl)sulfanylacetyl]amino]acetic acid](/img/structure/B7627926.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7627927.png)
![8-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627933.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B7627936.png)
![3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid](/img/structure/B7627945.png)
![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid](/img/structure/B7627949.png)







